molecular formula C10H12FNO B13034970 7-Fluoro-6-methylchroman-4-amine

7-Fluoro-6-methylchroman-4-amine

Cat. No.: B13034970
M. Wt: 181.21 g/mol
InChI Key: NILXMEHNSZWRCD-UHFFFAOYSA-N
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Description

7-Fluoro-6-methylchroman-4-amine is a heterocyclic compound that belongs to the chroman family. It is characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 6th position of the chroman ring, with an amine group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methylchroman-4-amine typically involves the following steps:

    Starting Materials: The synthesis begins with chromanone derivatives, which are readily available or can be synthesized from basic organic compounds.

    Fluorination: Introduction of the fluorine atom at the 7th position is achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Methylation: The methyl group is introduced at the 6th position using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-6-methylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert it to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, especially at the amine group.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Fluoro-6-methylchroman-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-6-methylchroman-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors, modulating their activity.

    Pathways Involved: It influences various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

    6-Methylchroman-4-amine: Lacks the fluorine atom at the 7th position.

    7-Fluorochroman-4-amine: Lacks the methyl group at the 6th position.

    Chroman-4-amine: Lacks both the fluorine and methyl groups.

Uniqueness: 7-Fluoro-6-methylchroman-4-amine is unique due to the combined presence of the fluorine atom and methyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile scaffold in medicinal chemistry .

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

7-fluoro-6-methyl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12FNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3

InChI Key

NILXMEHNSZWRCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1F)OCCC2N

Origin of Product

United States

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